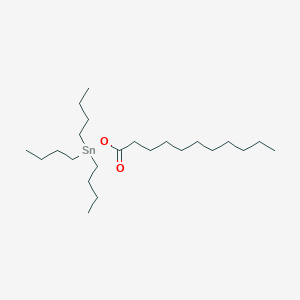

Tributyl(undecanoyloxy)stannane

Description

Properties

CAS No. |

13735-72-3 |

|---|---|

Molecular Formula |

C23H48O2Sn |

Molecular Weight |

475.3 g/mol |

IUPAC Name |

tributylstannyl undecanoate |

InChI |

InChI=1S/C11H22O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11(12)13;3*1-3-4-2;/h2-10H2,1H3,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

KAYGFRJPGDKKRX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Properties of Tributyltin Esters

| Compound Name | Molecular Formula | Substituent Chain | Key Features |

|---|---|---|---|

| Tributyl(undecanoyloxy)stannane | C₂₃H₅₀OSn | Linear C₁₁ | High lipophilicity; CCS = 216.5 Ų ([M+H]+) |

| Tributyl(isodecanoyloxy)stannane | C₂₂H₄₆O₂Sn | Branched C₁₀ | Reduced steric hindrance; CCS data unavailable |

| Tributyl(isononanoyloxy)stannane | C₂₁H₄₄O₂Sn | Branched C₉ | Shorter chain lowers molecular weight (461.31 g/mol) |

| (Benzoyloxy)(tributyl)stannane | C₁₉H₃₂O₂Sn | Aromatic C₆ | Aromatic ester increases reactivity in cross-coupling reactions |

| Tributyl(chloromethyl)stannane | C₁₃H₂₇ClSn | Chloromethyl | Unstable at room temperature; requires cold storage (-10°C) |

Key Observations :

- Branching: Branched analogs (e.g., isodecanoyloxy) exhibit lower steric hindrance, favoring nucleophilic substitution reactions .

- Aromatic vs. Aliphatic : Benzoyloxy derivatives participate in Stille couplings due to aromatic stabilization, unlike aliphatic analogs .

Reactivity and Stability

- Tributyl(chloromethyl)stannane decomposes at ambient temperatures, necessitating storage at -10°C in hexanes. Its instability contrasts with the relative stability of undecanoyloxy derivatives, which lack reactive halogens .

- Triisopropyltin undecylenate (CAS: 73928-00-4) shares a similar acyloxy chain but replaces tributyl groups with triisopropyltin. This substitution increases toxicity (LD₅₀ = 80 mg/kg in rats) due to enhanced membrane permeability .

Toxicity and Hazards

Table 2: Toxicity Data for Selected Organotin Compounds

| Compound Name | Toxicity Profile | Key Data |

|---|---|---|

| This compound | Limited data | Predicted high lipophilicity may enhance bioaccumulation risks |

| (Sebacoyldioxy)bis(tributyl)stannane | Acute toxicity | LD₅₀ = 18 mg/kg (intravenous, mice) |

| Triisopropyltin undecylenate | Poison by ingestion | LDLo = 80 mg/kg (oral, rats); emits toxic SOx and Sn upon decomposition |

| Tributylstannane (parent compound) | Hazardous | Causes skin/eye irritation; hydrolyzes to toxic tin oxides |

Insights :

- Structure-Activity Relationship: Longer acyloxy chains (e.g., undecanoyloxy) may reduce acute toxicity compared to halogenated analogs but pose chronic risks due to persistence .

- Regulatory Status: Tributyltin compounds are restricted under EU REACH due to environmental toxicity, though specific data on undecanoyloxy derivatives remain sparse .

Q & A

Q. What are the recommended safety protocols for handling tributyl(undecanoyloxy)stannane in laboratory settings?

this compound poses acute toxicity (oral, dermal) and respiratory hazards. Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of vapors or aerosols.

- Emergency Procedures: In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .

- Storage: Keep in airtight containers away from oxidizers and moisture to prevent decomposition .

Q. How can researchers optimize the synthesis of this compound?

Synthesis optimization involves:

- Precursor Selection: Start with tributyl(chloromethyl)stannane and undecanoyl chloride under inert conditions (e.g., nitrogen atmosphere) .

- Reaction Conditions: Use anhydrous solvents (e.g., THF) and maintain temperatures between 0–5°C to minimize side reactions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity. Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy .

Q. What characterization techniques are critical for verifying the structure of this compound?

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in polymerization reactions?

this compound acts as a Lewis acid catalyst, facilitating ring-opening polymerization (e.g., lactones):

- Coordination Mechanism: The tin center coordinates to monomer carbonyl groups, lowering the activation energy for nucleophilic attack .

- Kinetic Studies: Reaction rates depend on steric effects from the undecanoyloxy group, which can be tuned for controlled polymer molecular weights .

- Contradictions: Conflicting reports on catalytic efficiency may arise from trace moisture or solvent polarity variations. Rigorous drying of monomers/solvents is critical .

Q. How can researchers assess the endocrine-disrupting potential of this compound?

Methodological steps include:

- In Vitro Assays: Use yeast estrogen screen (YES) or human cell lines (e.g., MCF-7) to measure receptor binding affinity .

- Dose-Response Analysis: Compare EC50 values with known endocrine disruptors (e.g., tributyltin oxide).

- Metabolite Tracking: Monitor degradation products (e.g., tributyltin derivatives) via LC-MS, as they may exhibit higher toxicity than the parent compound .

Q. What strategies resolve contradictions in toxicity data for organotin compounds like this compound?

- Variable Control: Standardize test conditions (e.g., pH, temperature, exposure duration) to isolate compound-specific effects .

- Comparative Studies: Cross-reference toxicity profiles with structurally similar compounds (e.g., tributyltin palmitate) to identify structure-activity relationships .

- Advanced Analytics: Use metabolomics to differentiate cellular responses to parent compounds vs. metabolites .

Methodological Challenges

Q. How should researchers design experiments to evaluate the stability of this compound under varying environmental conditions?

- Accelerated Degradation Studies: Expose the compound to UV light, humidity, or elevated temperatures (40–60°C) and monitor decomposition via:

- pH-Dependent Stability: Test solubility and stability in buffers (pH 2–12) to simulate biological/environmental matrices .

Q. What computational tools can predict the reactivity of this compound in novel synthetic pathways?

- DFT Calculations: Model transition states for esterification or transmetallation reactions using software like Gaussian or ORCA.

- Molecular Dynamics (MD): Simulate interactions with biomacromolecules (e.g., enzymes) to predict inhibitory effects .

- Limitations: Computational models may underestimate steric hindrance from the undecanoyloxy chain, requiring experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.